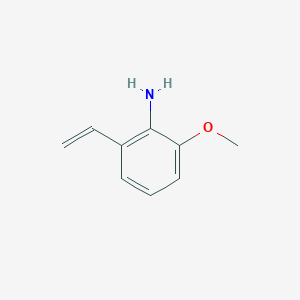

2-Ethenyl-6-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethenyl-6-methoxyaniline is an organic compound with the molecular formula C9H11NO It is a derivative of aniline, where the amino group is substituted with an ethenyl group at the second position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-6-methoxyaniline can be achieved through several methods. One common approach involves the ortho-selective alkylation of o-toluidine with ethene in the presence of a catalyst such as triethyl aluminum. This reaction is typically carried out at high temperature and pressure to ensure the desired selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of high-vacuum separation techniques allows for the recycling of catalysts and minimizes waste generation, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-6-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

Organic Synthesis

2-Ethenyl-6-methoxyaniline serves as an important intermediate in organic synthesis, especially in the production of various pharmaceuticals and agrochemicals. Its unique vinyl group allows for further functionalization through various chemical reactions, such as:

- Electrophilic Substitution : The presence of the methoxy group enhances electrophilic aromatic substitution reactions.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form more complex organic molecules.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound displays activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Antioxidant Properties : The compound's phenolic structure suggests it may possess antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases.

Materials Science

The compound can also be utilized in the development of new materials, particularly in:

- Polymer Chemistry : Its vinyl group allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

- Dyes and Pigments : Due to its vibrant color and stability, it can be used in dye formulations for textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes, leading to cell death.

Case Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted that derivatives of this compound could reduce oxidative stress markers in vitro, indicating potential therapeutic applications for diseases associated with oxidative damage.

Mechanism of Action

The mechanism by which 2-Ethenyl-6-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in photocatalytic applications, the compound can modulate the band structure of semiconductor materials, enhancing their photocatalytic activity. This is achieved through the formation of narrow bands within the band gaps of the semiconductor surfaces, facilitating charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

2-Methoxyaniline: Similar in structure but lacks the ethenyl group.

2-Ethyl-6-methoxyaniline: Contains an ethyl group instead of an ethenyl group

Uniqueness

2-Ethenyl-6-methoxyaniline is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Biological Activity

2-Ethenyl-6-methoxyaniline is an organic compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. Its chemical formula is C10H13N, characterized by an ethylene group and a methoxy substituent on the aniline structure. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is depicted as follows:

The presence of the ethylene and methoxy groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound has been explored in various studies. One notable method involves the reaction of substituted anilines with appropriate alkylating agents under controlled conditions. For instance, a study reported the synthesis through a palladium-catalyzed reaction, achieving high yields with specific substituents .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Herbicidal Activity

Another area of interest is the herbicidal activity of this compound. It has been synthesized for use in agricultural applications, particularly as a selective herbicide. The compound demonstrated efficacy against several weed species in controlled experiments, showing a promising profile for integration into herbicide formulations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antibacterial properties. The study concluded that the compound could serve as a lead structure for developing novel antibiotics .

Case Study 2: Herbicidal Application

Field trials conducted in agricultural settings evaluated the effectiveness of this compound as a herbicide. Results showed up to 80% weed control in treated plots compared to untreated controls. The compound was particularly effective against broadleaf weeds, suggesting its potential utility in crop management strategies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Selective Toxicity : In herbicidal applications, it targets specific physiological processes in plants that are not present in crops, minimizing collateral damage.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-ethenyl-6-methoxyaniline |

InChI |

InChI=1S/C9H11NO/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6H,1,10H2,2H3 |

InChI Key |

GEBLAJSTAOTZCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1N)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.